

Benthiavalicarb-isopropyl as a carbamate ester fungicide

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Compound of Interest

Compound Name: *Benthiavalicarb isopropyl*

Cat. No.: *B606019*

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An In-depth Technical Guide to Benthiavalicarb-isopropyl

Introduction

Benthiavalicarb-isopropyl is a novel fungicide belonging to the amino acid amide carbamate group.[1][2] Developed for the control of plant diseases caused by Oomycetes, it is particularly effective against pathogens responsible for late blight and downy mildew.[2][3][4] As a carbamate ester, it is the isopropyl ester of benthiavalicarb.[5][6] This compound exhibits high selectivity and demonstrates excellent preventive, curative, and residual activity against susceptible fungal pathogens.[2][3] Its mode of action, coupled with favorable toxicological and environmental profiles, makes it a significant tool in integrated pest management and resistance management programs.[7] This document provides a comprehensive technical overview of benthiavalicarb-isopropyl, detailing its chemical properties, mechanism of action, biological efficacy, synthesis, and analytical methodologies for researchers and drug development professionals.

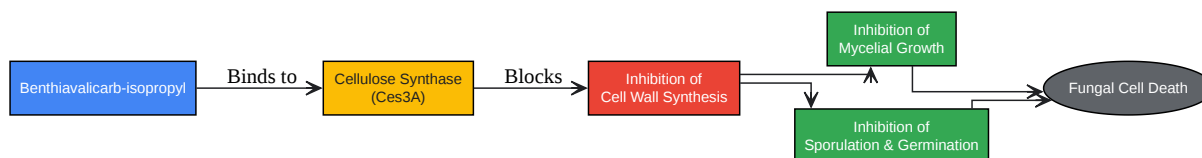
Physicochemical Properties

Benthiavalicarb-isopropyl is a white powder in its physical state.[8][9] It is characterized as a chiral molecule, with the R-L stereoisomer being the primary pesticidally active component.[8][9] The S-L stereoisomer is present as a minor, inactive impurity.[8]

Property	Value	Source
IUPAC Name	isopropyl [(S)-1-{[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]carbamoyl}-2-methylpropyl]carbamate	[8]
CAS Number	177406-68-7	[10]
Molecular Formula	C18H24FN3O3S	[10][11]
Molecular Weight	381.47 g/mol	[12]
Melting Point	152°C	[10]
Boiling Point	550.6 ± 40.0 °C at 760 mmHg	[10]
Density	1.2 ± 0.1 g/cm ³	[10]
Vapor Pressure	0.0 ± 1.5 mmHg at 25°C	[10]
LogP (Octanol-Water Partition Coefficient)	3.90	[10]
Water Solubility	13.14 mg/L at 20°C	[3]

Mechanism of Action

Benthiavalicarb-isopropyl is classified under the Fungicide Resistance Action Committee (FRAC) MoA class 40.[8][9] The primary mode of action is the inhibition of phospholipid biosynthesis.[5][8][12] More specifically, it is proposed to disrupt the stability of the fungal cell wall.[7] Research indicates that Carboxylic Acid Amide (CAA) fungicides, the group to which benthiavalicarb-isopropyl belongs, act by inhibiting cell wall synthesis in Oomycetes by blocking the activity of cellulose synthase Ces3A.[3] This disruption of cell wall formation leads to the strong inhibition of mycelial growth, sporulation, and the germination of both zoosporangia and cystospores in target pathogens like *Phytophthora infestans*. [1][2][3]



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Proposed mechanism of action for benthiavalicarb-isopropyl.

Biological Activity and Efficacy

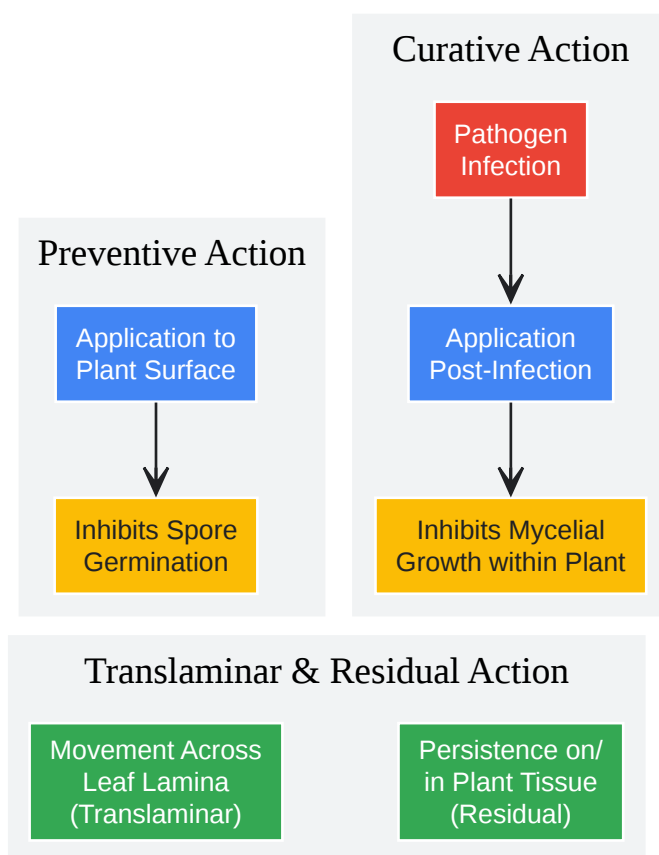
Benthiavalicarb-isopropyl is a highly selective fungicide with potent activity against Oomycete fungal plant pathogens, with the exception of *Pythium* spp.[1] It is widely used to control diseases such as late blight (*Phytophthora infestans*) and downy mildew on crops like potatoes, tomatoes, and grapes.[1][8][9] The fungicide's effectiveness is characterized by its excellent preventive, curative, translaminar, and residual activities.[2][3][13] It also possesses rainfastness and inhibits lesion development on treated plants.[1][3]

Efficacy Against *Phytophthora infestans*

In vitro studies have demonstrated that benthiavalicarb-isopropyl strongly inhibits various developmental stages of *Phytophthora infestans*. It is effective against both metalaxyl-sensitive and metalaxyl-resistant strains.[1]

Activity Assessed	Efficacy (I50 Value)	Source
Mycelial Growth	0.01 - 0.05 µg/mL	[1]
Sporulation	Strongly Inhibited	[1]
Sporangia Germination	Strongly Inhibited	[1]
Cystospore Germination	Strongly Inhibited	[1]

In field trials, application rates of 25-75 g a.i./ha have been shown to be effective in controlling tomato and potato late blight.[1][13]



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Overview of benthiavalicarb-isopropyl's protective activities.

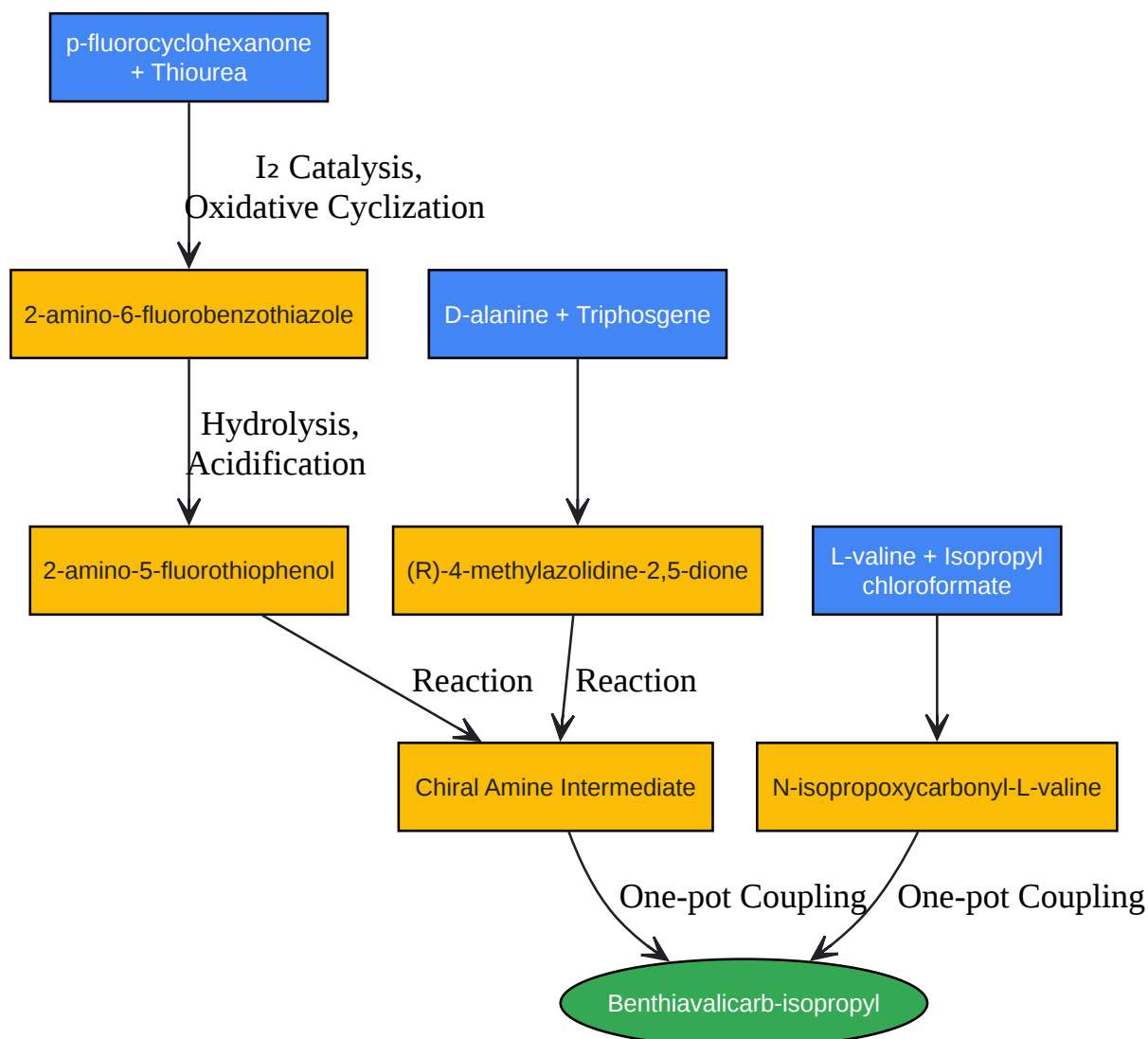
Synthesis

The commercial production of benthiavalicarb-isopropyl involves a multi-step chemical synthesis.[8][9] The process requires precise control of stereochemistry to yield the desired active R-L isomer.[9] A key patented process uses p-fluorocyclohexanone and L-valine as starting materials.[14]

Experimental Synthesis Protocol Outline

- **Formation of Benzothiazole Intermediate:** p-fluorocyclohexanone is reacted with thiourea in the presence of an iodine catalyst, followed by oxidative cyclization to generate 2-amino-6-fluorobenzothiazole.[8][14] This intermediate is then hydrolyzed and acidified to produce 2-amino-5-fluorothiophenol.[14]

- Formation of Chiral Amine: Separately, D-alanine is reacted with triphosgene to form (R)-4-methylazolidine-2,5-dione. This compound is then reacted with the 2-amino-5-fluorothiophenol intermediate to yield the chiral amine, (R)-1-(6-fluoro-benzothiazol-2-yl)ethanamine.[14]
- Formation of Carbamate Moiety: L-valine is reacted with isopropyl chloroformate to prepare N-isopropoxycarbonyl-L-valine.[8][14]
- Final Coupling Reaction: The N-isopropoxycarbonyl-L-valine is activated and coupled in a one-pot reaction with the chiral amine intermediate to produce the final product, bentiavalicarb-isopropyl.[8][14]



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Simplified synthesis pathway for benthiavalicarb-isopropyl.

Metabolism

The metabolism of benthiavalicarb-isopropyl has been studied in both plants and animals. In rats, metabolism is more extensive than in plants like grapes, tomatoes, and potatoes.[5][12] The primary metabolic pathways in both plants and animals involve the hydroxylation of the phenyl ring, which is then followed by conjugation with sugars or glutathione.[5][12] In potatoes, a unique metabolic pathway involving defluorination has been observed, which does not occur in rats.[5][12] Importantly, metabolism of the parent compound in plants occurs to a very limited extent, and there is no isomeric conversion of the active R-L isomer.[5][12]

Toxicology Summary

Benthiavalicarb-isopropyl exhibits low mammalian oral toxicity.[8] However, it is classified as a "likely" carcinogen by the EPA and is a confirmed endocrine disruptor.[8][15] It may also cause adverse reproductive or fertility effects and potential kidney or liver damage.[8][15]

Endpoint / Hazard	Classification / Value	Source
Mammalian Oral Toxicity	Low	[8]
Carcinogenicity	Suspected of causing cancer (H351); Type II HHP	[8][16]
Endocrine Disruption	Confirmed Endocrine Disruptor (WHO definition)	[8]
Reproductive/Developmental Effects	May cause adverse effects	[8]
Aquatic Toxicity	Very toxic to aquatic life (H400)	[16]
Ecotoxicity (General)	Moderately toxic to fish, aquatic invertebrates, algae, earthworms, and honeybees	[8]

Analytical Methodologies

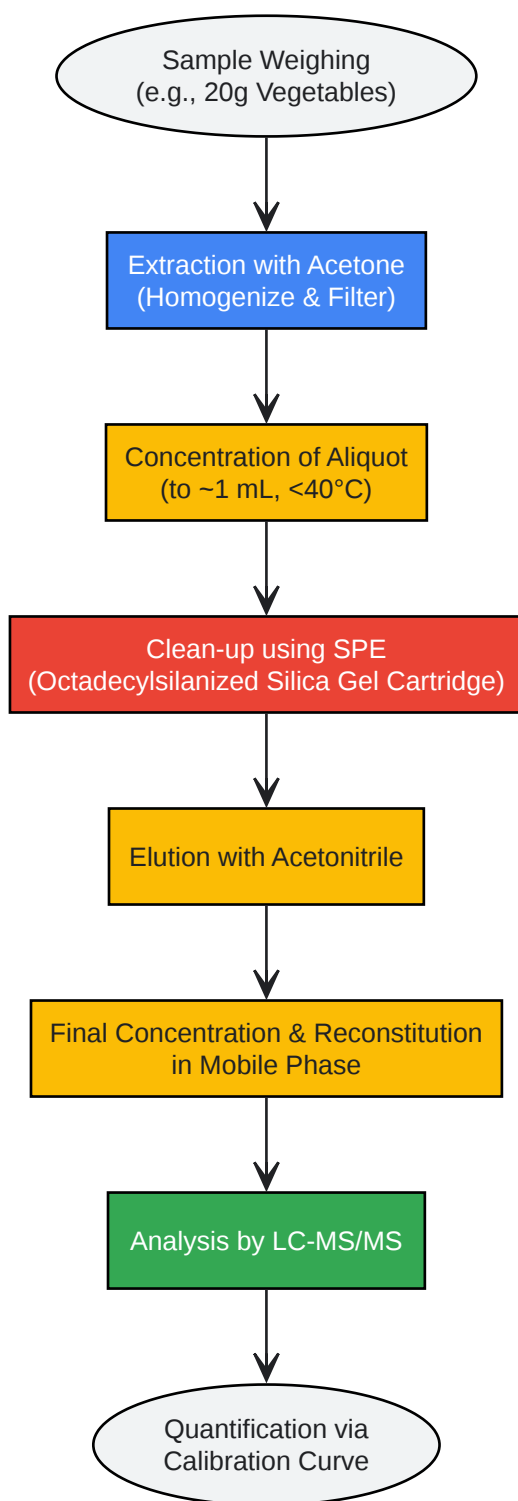
The determination of benthiavalicarb-isopropyl and its metabolites in various matrices, such as fruits, vegetables, and soil, is typically performed using advanced chromatographic techniques. [17][18][19] The most common approach involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[17]

Protocol for Residue Analysis in Agricultural Products

This protocol outlines a general method for the extraction, clean-up, and quantification of benthiavalicarb-isopropyl residues.[17]

- Sample Preparation:
 - Weigh a representative sample (e.g., 20.0 g for fruits/vegetables).[17]
 - Add 100 mL of acetone and homogenize the sample.[17]
 - Filter the homogenate under suction. Perform a second extraction of the residue with 50 mL of acetone and combine the filtrates.[17]
 - Adjust the final volume to exactly 200 mL with acetone.[17]
 - Take a specific aliquot (e.g., 10 mL) and concentrate to approximately 1 mL at a temperature below 40°C.[17]
- Clean-up:
 - Condition an octadecylsilanized (ODS) silica gel cartridge (1,000 mg) by passing 10 mL of acetonitrile and 10 mL of water through it sequentially.[17]
 - Add 10 mL of water to the concentrated extract and load the entire volume onto the conditioned cartridge.[17]
 - Wash the cartridge with 10 mL of an acetonitrile/water mixture (3:7, v/v).[17]
 - Elute the analyte from the cartridge with 10 mL of acetonitrile.[17]

- Concentrate the eluate to 1 mL under a gentle stream of nitrogen.[\[17\]](#)
- Add a sodium chloride solution and perform a liquid-liquid extraction with n-hexane.[\[17\]](#)
- Dehydrate the n-hexane layer, concentrate it to 1 mL, and dissolve the residue in the mobile phase for analysis.[\[17\]](#)
- Quantification:
 - Inject a 5 μ L aliquot of the final test solution into an LC-MS or LC-MS/MS system.[\[17\]](#)
 - Quantify the concentration of benthiavalicarb-isopropyl by comparing its peak area to a calibration curve prepared from certified reference standards.[\[17\]](#)[\[20\]](#)
 - For LC-MS/MS analysis, the product ion at m/z 180 is typically used for quantification, and the ion at m/z 72 is used for confirmation.[\[17\]](#)



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